N-gamma-Glutamyl-S-allylcysteine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-gamma-Glutamyl-S-allylcysteine can be synthesized through the enzymatic hydrolysis of γ-glutamyl-S-allylcysteine by the enzyme γ-glutamyl transpeptidase . This process involves the cleavage of the γ-glutamyl bond, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often extracted from garlic through a heat treatment process under controlled humidity . This method not only enhances the content of this compound but also improves its stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions: N-gamma-Glutamyl-S-allylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from the reactions of this compound include various sulfur-containing compounds that contribute to its antioxidant and anti-inflammatory properties .
Scientific Research Applications
N-gamma-Glutamyl-S-allylcysteine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis . In biology, it is investigated for its role in cellular antioxidant defense mechanisms . In medicine, it is explored for its potential therapeutic effects in treating oxidative stress-related diseases, such as neurodegenerative disorders . In the industry, it is utilized in the production of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
N-gamma-Glutamyl-S-allylcysteine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells . The compound also modulates various signaling pathways involved in inflammation and cell survival, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Additionally, it inhibits the activity of enzymes like calpain, which are involved in cell death processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-gamma-Glutamyl-S-allylcysteine include S-allyl-L-cysteine, S-ethyl-L-cysteine, and S-propyl-L-cysteine . These compounds share similar sulfur-containing structures and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from these similar compounds is its unique γ-glutamyl bond, which enhances its stability and bioavailability . This unique structure also allows it to participate in specific biochemical reactions that other similar compounds cannot .
Properties
IUPAC Name |
2-amino-5-[(1-carboxy-2-prop-2-enylsulfanylethyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHBNRZCFKVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | N-gamma-Glutamyl-S-allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 158.5 °C |
Source
|
Record name | N-gamma-Glutamyl-S-allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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